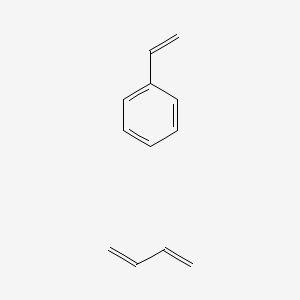

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Cat. No. B1196264

Key on ui cas rn:

66070-58-4

M. Wt: 158.24 g/mol

InChI Key: MTAZNLWOLGHBHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05260394

Procedure details

In a 1.0-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 56.3 g of 1,3-butadiene was charged in a stainless steel catalyst-input tube which had been sufficiently replaced with nitrogen, and added to the reaction system, and, at the same time, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. And polymerization was carried out at 40° C. for 5 hours with stirring. After reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanol-hydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-1,3-butadiene copolymer was 41.4 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 1.63 dl/g.

[Compound]

Name

methylaluminoxane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Example 1 ( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

pentamethylcyclopentadienyltitanium trimethoxide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC=C.CO.Cl>C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1.CO>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5.6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

methylaluminoxane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Example 1 ( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

56.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO.Cl

|

Step Six

|

Name

|

pentamethylcyclopentadienyltitanium trimethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1.0-liter reactor equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the reaction system

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

And polymerization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was carried out at 40° C. for 5 hours

|

|

Duration

|

5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

WASH

|

Type

|

WASH

|

|

Details

|

Then, washing with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

measured in 1,2,4-trichlorobenzene at 135° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |